molecular formula C17H14FNO2 B1331040 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 309732-86-3

1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B1331040
M. Wt: 283.3 g/mol
InChI Key: BGRFHHVVAOWQAA-UHFFFAOYSA-N
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Description

The compound "1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar indole carbaldehyde derivatives. For instance, indole-3-carbaldehyde derivatives are known to participate in various chemical reactions and can be modified to produce a range of products with potential biological activities .

Synthesis Analysis

The synthesis of indole carbaldehyde derivatives can involve multiple steps, including the treatment of indole-3-carbaldehyde with different reagents. For example, the reaction of indole-3-carbaldehyde with epichlorohydrin leads to the formation of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This suggests that similar strategies could be employed to introduce different substituents on the indole ring, potentially including the 2-fluorophenoxyethyl group.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical and biological properties. The crystal structures of related compounds, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been reported, showing relatively flat structures and specific dihedral angles between the triazolyl ring and the attached aryl rings . These structural details are important for understanding the intermolecular interactions and reactivity of similar compounds.

Chemical Reactions Analysis

Indole carbaldehyde derivatives are versatile in chemical reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively with various nucleophiles to provide 2,3,6-trisubstituted indole derivatives . This indicates that the indole carbaldehyde moiety can act as an electrophile in nucleophilic substitution reactions, which could be relevant for the synthesis and functionalization of "1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde".

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbaldehyde derivatives can be influenced by their molecular structure. For example, the presence of a fluorine atom can affect the compound's reactivity and intermolecular interactions due to its electronegativity . Schiff bases derived from carbaldehydes, such as 2-hydroxynaphthalene-1-carbaldehyde, and their metal complexes have been studied, indicating that these compounds can form complexes with metals and exhibit biological effects . These properties are important for the potential applications of indole carbaldehyde derivatives in various fields.

Scientific Research Applications

Tyrosinase Inhibition and Melanin Production

1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde, a derivative of indole-3-carbaldehyde, shows significant applications in the field of biochemistry, particularly in tyrosinase inhibition. Indole-3-carbaldehyde, isolated from fungus YL185, has been found to inhibit the oxidation of l-DOPA by mushroom tyrosinase and reduce melanin production in B16 melanoma cells (Shimizu et al., 2003).

Marine Sponge Derivatives and Antimicrobial Activity

New derivatives of indole, including indole-3-carbaldehyde, have been identified in marine sponges. These compounds exhibit potential antimicrobial properties. The discovery of these derivatives in natural sources like marine sponges underscores their significance in natural product chemistry and potential pharmacological applications (Abdjul et al., 2015).

Reactions with Active Methylene Compounds

The chemical reactivity of indole-3-carbaldehyde derivatives, including those similar to 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde, has been explored in the synthesis of various compounds. These reactions involve active methylene compounds, highlighting the versatility and reactivity of the indole-3-carbaldehyde framework (Suzdalev & Den’kina, 2011).

Synthesis and Applications in Fluorescent Probes

The synthesis of novel compounds involving the indole-3-carbaldehyde structure, such as 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde, has been crucial in the development of near-infrared fluorescent probes. These probes have broad applications in biochemical and medical research, demonstrating the versatility of indole derivatives in sensor technology (You-min, 2014).

Potential in Antifungal and Antimicrobial Therapies

Research has also been conducted on the antimicrobial and antifungal activities of compounds derived from indole-3-carbaldehyde. This research indicates a promising role for such compounds in developing new therapeutic agents against a range of microbial and fungal pathogens (Laxmi & Rajitha, 2010).

properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-15-6-2-4-8-17(15)21-10-9-19-11-13(12-20)14-5-1-3-7-16(14)19/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRFHHVVAOWQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350170
Record name 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde

CAS RN

309732-86-3
Record name 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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